3-(5-bromo-2-methoxyphenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-bromo-2-methoxyphenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H24BrN3O2 and its molecular weight is 418.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(5-bromo-2-methoxyphenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C17H21BrN2O2
- Molecular Weight : 363.27 g/mol
The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The presence of the pyridinyl and pyrrolidinyl moieties suggests potential interactions with kinases and other enzymes critical for tumor growth.
Antitumor Activity
Recent studies have evaluated the antitumor activity of related compounds, particularly those containing pyridine and pyrrolidine structures. The following table summarizes findings from various assays assessing the cytotoxic effects against different cancer cell lines:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
A1 | NCI-H1975 | >50 | EGFR inhibition |
A5 | A549 | >50 | Low cytotoxicity |
B7 | NCI-H460 | 0.297 | High cytotoxicity via apoptosis |
B1 | A549 | 0.440 | Selective EGFR WT inhibition |
These results indicate that while some derivatives exhibit low activity, others demonstrate significant cytotoxic effects, particularly against the NCI-H460 cell line, which is known for its resistance to standard therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents on the pyridine and phenyl rings significantly influence the biological activity. For instance:
- Bromo substitution on the phenyl ring enhances interaction with target proteins.
- Pyrrolidine substitution appears crucial for maintaining potency against specific cancer types.
Case Studies
A notable case study involved a series of pyridine derivatives synthesized for their potential as EGFR inhibitors. The compound This compound was included in a high-throughput screening campaign aimed at identifying new therapeutic agents for lung cancer. The results indicated that while some analogs showed promising activity, this specific compound required further optimization to enhance its efficacy .
Properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O2/c1-26-18-9-8-16(21)13-15(18)7-10-20(25)23-14-17-5-4-12-24(17)19-6-2-3-11-22-19/h2-3,6,8-9,11,13,17H,4-5,7,10,12,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWJUMAGFYKPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)NCC2CCCN2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.